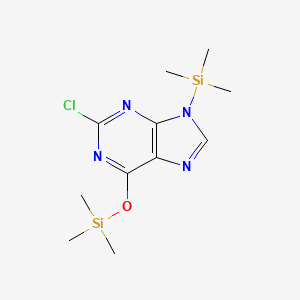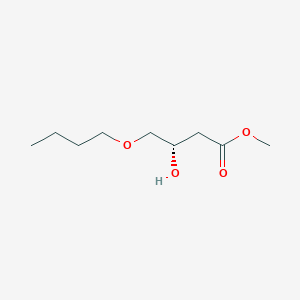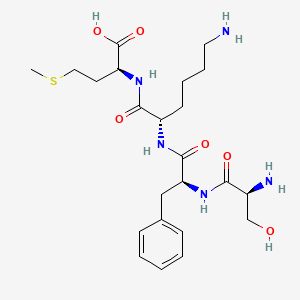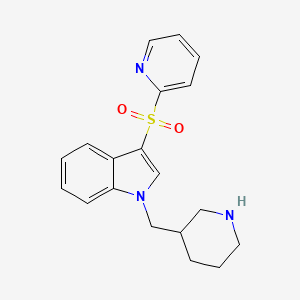
11-(Triethoxysilyl)undecyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.
化学反応の分析
Types of Reactions
11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.
科学的研究の応用
11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.
Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.
Organic Synthesis:
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.
作用機序
The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties
類似化合物との比較
Similar Compounds
11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.
11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.
Uniqueness
11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.
特性
CAS番号 |
663171-34-4 |
|---|---|
分子式 |
C19H39BrO5Si |
分子量 |
455.5 g/mol |
IUPAC名 |
11-triethoxysilylundecyl 2-bromoacetate |
InChI |
InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3 |
InChIキー |
ZFQKMQLSYIBPPN-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)

![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)



![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)


![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
